2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole
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Overview
Description
2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole is a complex organic compound featuring a unique structure with multiple sulfur atoms and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone derivatives with sulfur-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve higher yields and purity. The process may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the compound
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism of action of 2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl
- 2-Amino-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid ethyl ester
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole is unique due to its specific fused ring structure and the presence of multiple sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
90703-79-0 |
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Molecular Formula |
C13H10S4 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-cyclopenta[d][1,3]dithiol-2-ylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C13H10S4/c1-2-5-9-8(4-1)14-12(15-9)13-16-10-6-3-7-11(10)17-13/h1-2,4-5H,3,6-7H2 |
InChI Key |
GKZSBRBFHFRZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C3SC4=CC=CC=C4S3)S2 |
Origin of Product |
United States |
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